molecular formula C12H22N2OS B2982623 N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034591-03-0

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2982623
CAS No.: 2034591-03-0
M. Wt: 242.38
InChI Key: FMZAUAZJZOZGMX-UHFFFAOYSA-N
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Description

N-((1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a piperidine ring, a common feature in many bioactive molecules, linked to a tetrahydrothiophene moiety . The tetrahydrothiophene (also known as thiolane) group is a saturated, five-membered ring containing a sulfur atom, which is a key scaffold found in various natural products and pharmaceuticals . This specific structural combination makes the compound a valuable intermediate or target molecule for researchers, particularly in the design and synthesis of new therapeutic agents. Compounds featuring tetrahydrothiophene rings have been investigated for a range of biological activities. For instance, similar molecular frameworks are explored in the development of novel antibiotics, as seen in patents for indole derivatives with antibacterial properties . The presence of the acetamide group further enhances its utility as a building block, allowing for potential derivatization and structure-activity relationship (SAR) studies. This compound is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals. Researchers are responsible for handling this material in accordance with all applicable local and international regulations.

Properties

IUPAC Name

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2OS/c1-10(15)13-8-11-2-5-14(6-3-11)12-4-7-16-9-12/h11-12H,2-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZAUAZJZOZGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCN(CC1)C2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of tetrahydrothiophene and piperidine derivatives

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.

Biology: N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide has potential applications in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a valuable compound for drug design and testing.

Medicine: In the medical field, this compound may be explored for its therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial applications. Its versatility and reactivity make it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism by which N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism can vary depending on the application and the specific targets involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetamide Derivatives

Compound Name Piperidine Substituent Acetamide Substituent Molecular Formula Molecular Weight (g/mol) References
N-((1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide 1-(Tetrahydrothiophen-3-yl) Methyl C₁₃H₂₂N₂OS 278.14 -
Ocfentanil 1-(2-Phenylethyl) N-(2-Fluorophenyl)-2-methoxy C₂₂H₂₆FN₂O₂ 376.46
Compound 23 (Alzheimer’s agent) 1-Benzyl N-(Piperidin-4-yl)-2-(2-oxoindolin-3-yl) C₂₂H₂₄N₄O₂ 376.45
Goxalapladib 1-(2-Methoxyethyl) Part of a naphthyridine-biphenyl system C₄₀H₃₉F₅N₄O₃ 718.80
  • Key Observations: Tetrahydrothiophene vs. Acetamide Flexibility: Unlike rigid analogs such as Ocfentanil (with a fluorophenyl-methoxy group), the target compound’s simpler methylacetamide substituent may reduce steric hindrance, favoring interactions with diverse targets .

Pharmacological Activity

Table 2: Pharmacological and Regulatory Comparison

Compound Name Target/Activity IC₅₀/Activity Therapeutic Use Regulatory Status References
This compound Not reported - Speculative (CNS/analgesic) Not listed in international conventions -
Ocfentanil μ-Opioid receptor agonist High potency Analgesic Schedule I (1961 Convention)
Compound 23 Acetylcholinesterase (AChE) inhibitor 0.01 µM Alzheimer’s disease Research phase
Goxalapladib Phospholipase A₂ inhibitor - Atherosclerosis Clinical trials
  • Target Specificity: Opioid Analogs: Ocfentanil and other fentanyl derivatives (e.g., furanylfentanyl) share the N-(piperidin-4-yl)acetamide scaffold but feature aryl or fluorophenyl groups critical for μ-opioid receptor binding . The absence of these groups in the target compound suggests divergent activity.

Biological Activity

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its effects on various cell lines, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₈N₂OS
  • Molecular Weight : 250.36 g/mol
  • CAS Number : 73874-95-0
  • InChI Key : CKXZPVPIDOJLLM-UHFFFAOYSA-N

The biological activity of this compound can be understood through various mechanisms:

  • Antimicrobial Activity : Research indicates that derivatives of piperidine, including those similar to this compound, exhibit significant antimicrobial properties. For instance, compounds in this class have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, particularly drug-resistant strains .
  • Anticancer Properties : Piperidine derivatives have been studied for their anticancer potential. In vitro studies reveal that certain derivatives induce apoptosis and cell cycle arrest in cancer cell lines, suggesting that this compound may share similar properties .
  • Neuroprotective Effects : Some studies suggest that piperidine-based compounds may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Cell Line/Organism IC50/MIC (μg/mL) Mechanism
AntibacterialStaphylococcus aureus0.78 - 3.125Inhibition of cell wall synthesis
AntifungalCandida auris0.24 - 0.97Disruption of plasma membrane
AnticancerMDA-MB-231 (breast cancer)0.126Induction of apoptosis
NeuroprotectionSH-SY5Y (neuroblastoma)Not specifiedModulation of oxidative stress

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various piperidine derivatives against resistant bacterial strains. The findings indicated that this compound demonstrated comparable potency to established antibiotics like vancomycin in low concentrations, highlighting its potential as a therapeutic agent against multi-drug resistant infections .

Study on Anticancer Effects

In another study focusing on anticancer properties, N-(tetrahydrothiophen-piperidin) derivatives were tested against multiple cancer cell lines, including MDA-MB-231. The results showed significant inhibition of cell proliferation and induction of apoptosis, suggesting that these compounds could be developed into effective anticancer therapies .

Q & A

Synthesis and Purification

Q: What synthetic routes and purification strategies are recommended for high-yield preparation of N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide? A:

  • Key Steps :
    • Piperidine Functionalization : React tetrahydrothiophen-3-yl derivatives with piperidin-4-ylmethyl intermediates via nucleophilic substitution or reductive amination .
    • Amide Coupling : Use acetyl chloride or activated esters (e.g., HATU/DMAP) to introduce the acetamide group. Anhydrous conditions (e.g., dichloromethane) and bases like triethylamine improve yields .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates the product. Recrystallization from methanol or acetonitrile enhances purity .
  • Yield Optimization : Monitor reaction progress via TLC; typical yields range from 59%–71% for analogous compounds .

Structural Characterization

Q: Which analytical techniques are critical for confirming the structure and purity of this compound? A:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assign peaks for the tetrahydrothiophene (δ ~2.5–3.5 ppm for S-CH2), piperidine (δ ~2.2–3.0 ppm for N-CH2), and acetamide (δ ~2.0 ppm for CH3) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragments (e.g., loss of tetrahydrothiophene or acetamide groups) .
  • HPLC : Use C18 columns (UV detection at λmax ~255 nm) to verify purity ≥98% .

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating this compound’s biological activity? A:

  • Primary Screens :
    • Receptor Binding : Radioligand displacement assays (e.g., cannabinoid or opioid receptors) to assess affinity .
    • Enzyme Inhibition : Kinetic assays (e.g., fluorescence-based) for targets like proteases or kinases .
  • Cytotoxicity : MTT assay in HEK293 or HepG2 cells to rule out nonspecific toxicity .
  • Computational Pre-screening : Molecular docking (AutoDock Vina) predicts interactions with targets like viral polymerases or GPCRs .

Mechanistic Studies

Q: How can researchers elucidate the mechanism of action for this compound? A:

  • Biophysical Methods :
    • X-ray Crystallography : Co-crystallize with target proteins (e.g., enzymes) to identify binding motifs .
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) .
  • Mutagenesis : Create point mutations in target proteins (e.g., catalytic residues) to validate binding sites .

Addressing Data Contradictions

Q: How should discrepancies between computational docking scores and experimental bioactivity data be resolved? A:

  • Troubleshooting Steps :
    • Verify compound stability under assay conditions (e.g., pH, temperature) via LC-MS .
    • Test for off-target effects using broad-panel receptor screens .
    • Optimize solubility with co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation .
  • Case Study : Mangostin analogs showed docking scores >-10 kcal/mol but required formulation adjustments for in vivo efficacy .

Structure-Activity Relationship (SAR) Analysis

Q: What strategies are effective for SAR studies of this compound? A:

  • Analog Synthesis : Modify the tetrahydrothiophene (e.g., sulfur oxidation) or acetamide (e.g., N-methylation) groups .
  • Bioisosteric Replacement : Substitute piperidine with morpholine or pyrrolidine to assess steric/electronic effects .
  • QSAR Modeling : Use CoMFA or machine learning (e.g., Random Forest) to correlate structural features with activity .

Metabolic Stability Assessment

Q: What methodologies identify metabolic pathways and stability of this compound? A:

  • In Vitro Models :
    • Liver Microsomes : Incubate with NADPH and analyze metabolites via LC-MS/MS .
    • CYP450 Inhibition : Fluorescent probes (e.g., P450-Glo) assess isoform-specific interactions .
  • Metabolite Identification : HRMS/MS fragments (e.g., m/z 363.1365) match predicted oxidative or hydrolytic products .

Toxicity Profiling

Q: What models are recommended for preliminary toxicity evaluation? A:

  • In Vitro :
    • Ames Test : Assess mutagenicity in Salmonella typhimurium strains .
    • hERG Assay : Patch-clamp electrophysiology to screen for cardiac risks .
  • In Vivo : Acute toxicity in rodents (OECD 423) with histopathology and serum biomarkers (ALT, creatinine) .

Solubility Enhancement

Q: How can aqueous solubility be improved for in vivo studies? A:

  • Strategies :
    • Salt Formation : Hydrochloride salts (common for piperidine derivatives) improve solubility .
    • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles .
    • Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween 80) .

Target Validation

Q: What experiments confirm specificity for the intended biological target? A:

  • Genetic Knockout : CRISPR/Cas9-mediated deletion of the target gene (e.g., DNA polymerase) to abrogate compound activity .
  • Competitive Binding : Cold-target inhibition in radioligand assays to confirm displacement .
  • Orthogonal Assays : Compare results across SPR, ITC, and cellular functional assays .

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